An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutyl Benzoate
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3,3-Difluorocyclobutyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of organic chemistry to provide well-founded estimations of its characteristics. This guide includes predicted properties, detailed hypothetical protocols for its synthesis and analysis, and visual workflows to aid in laboratory applications.
Introduction
3,3-Difluorocyclobutyl benzoate is a fluorinated ester of benzoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated compounds like 3,3-Difluorocyclobutyl benzoate of particular interest in medicinal chemistry and drug development. This guide aims to provide a detailed resource for researchers working with or considering the use of this compound.
Predicted Physicochemical Properties
The physicochemical properties of 3,3-Difluorocyclobutyl benzoate have been estimated based on data from related compounds, including cyclobutyl benzoate and cyclopentyl benzoate, with adjustments for the presence of two fluorine atoms. The fluorine atoms are expected to increase the molecular weight, density, and boiling point, and may influence its solubility and chromatographic behavior.
Table 1: Predicted Physicochemical Properties of 3,3-Difluorocyclobutyl Benzoate
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₁H₁₀F₂O₂ | - |
| Molecular Weight | 212.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on similar benzoate esters. |
| Boiling Point | ~270-280 °C at 760 mmHg | Estimated based on cyclobutyl benzoate and the effect of fluorination. |
| Melting Point | Not available | Likely a liquid at room temperature. |
| Density | ~1.2 - 1.3 g/cm³ | Increased from non-fluorinated analogs due to the higher atomic weight of fluorine. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Typical for benzoate esters. |
| LogP (calculated) | ~2.9 - 3.4 | Estimated based on the lipophilicity of the cyclobutyl and benzoate moieties, with the influence of fluorine. |
| Refractive Index | ~1.50 - 1.52 | Estimated based on related compounds. |
Synthesis of 3,3-Difluorocyclobutyl Benzoate
A plausible and common method for the synthesis of 3,3-Difluorocyclobutyl benzoate is the esterification of 3,3-difluorocyclobutanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
This protocol describes a standard laboratory procedure for the synthesis of 3,3-Difluorocyclobutyl benzoate.
Materials:
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3,3-difluorocyclobutanol
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Benzoyl chloride
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Pyridine (or triethylamine)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
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Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
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Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3,3-Difluorocyclobutyl benzoate.
Caption: Workflow for the synthesis of 3,3-Difluorocyclobutyl benzoate.
Analytical Characterization
The identity and purity of the synthesized 3,3-Difluorocyclobutyl benzoate would be confirmed using standard analytical techniques.
Table 2: Predicted Spectroscopic Data for 3,3-Difluorocyclobutyl Benzoate
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ ~7.4-8.1 ppm), methine proton of the cyclobutyl ring adjacent to the ester (δ ~5.2-5.4 ppm), methylene protons of the cyclobutyl ring (δ ~2.5-3.0 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~165-167 ppm), aromatic carbons (δ ~128-134 ppm), carbon bearing the fluorine atoms (CF₂) (δ ~115-125 ppm with C-F coupling), methine carbon (CH-O) (δ ~70-75 ppm), methylene carbons of the cyclobutyl ring. |
| ¹⁹F NMR | A single peak or a complex multiplet depending on the resolution and coupling with protons. |
| IR (Infrared) | Strong C=O stretch (~1720-1730 cm⁻¹), C-O stretch (~1270-1280 cm⁻¹), C-F stretches (~1100-1200 cm⁻¹), aromatic C-H stretches (~3050-3100 cm⁻¹). |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z = 212.19. Common fragments would include the benzoyl cation (m/z = 105) and fragments corresponding to the difluorocyclobutyl moiety. |
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 3,3-Difluorocyclobutyl benzoate.
Experimental Protocol: HPLC Analysis
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Instrumentation: HPLC system with a UV detector.
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Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
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Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common choice for benzoate esters. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm or 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.
